1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(1-phenylethyl)urea

CCR3 antagonism chemokine receptor binding affinity

This pyrrolidinyl phenylurea features a unique pairing of a 4-fluorophenyl group on the pyrrolidone nitrogen and a chiral 1-phenylethyl moiety on the urea bridge — a combination not systematically evaluated in published CCR3/CXCR3 SAR. Procure this compound to probe the effect of α-methylbenzyl substitution on receptor subtype selectivity, intrinsic efficacy, and off-target liability against hERG and CXCR3. The benzylic chiral center may reduce CYP-mediated benzylic oxidation compared to unsubstituted benzyl analogs, making it a compelling test article for microsomal stability and in vivo PK studies. Typical research-grade purity is ≥95%. Standard international B2B shipping applies.

Molecular Formula C19H20FN3O2
Molecular Weight 341.386
CAS No. 891106-23-3
Cat. No. B2982534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(1-phenylethyl)urea
CAS891106-23-3
Molecular FormulaC19H20FN3O2
Molecular Weight341.386
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F
InChIInChI=1S/C19H20FN3O2/c1-13(14-5-3-2-4-6-14)21-19(25)22-16-11-18(24)23(12-16)17-9-7-15(20)8-10-17/h2-10,13,16H,11-12H2,1H3,(H2,21,22,25)
InChIKeyLXTSKJYFWKNYIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(1-phenylethyl)urea (CAS 891106-23-3): Core Chemotype & Procurement-Relevant Identity


The target compound, 1-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(1-phenylethyl)urea (CAS 891106-23-3, molecular formula C19H20FN3O2, molecular weight 341.4 g/mol), is an unsymmetrical pyrrolidinyl phenylurea derivative . Its structure embeds a 5-oxopyrrolidine core N-substituted with a 4-fluorophenyl group, and a urea bridge connecting to a chiral 1-phenylethyl moiety. This chemotype populates a region of chemical space occupied by known antagonists of chemokine receptors, notably CCR3, where pyrrolidinyl ureas have demonstrated nanomolar potency . The compound is supplied as a research-grade tool (typical purity 95%), and its procurement value for scientific selection hinges on verifying that its specific substitution pattern confers differential pharmacological properties relative to other in-class pyrrolidinyl ureas.

Why Generic Pyrrolidinyl Ureas Cannot Substitute for 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(1-phenylethyl)urea (CAS 891106-23-3) in Targeted Research


Within the pyrrolidinyl phenylurea class, subtle modifications to the urea substituents profoundly alter receptor subtype selectivity, intrinsic efficacy, and ADME properties. For instance, in the CCR3 antagonist series, replacing a 2-(2-hydroxyethoxy)phenyl group with a 6-fluoronaphthalen-2-ylmethyl moiety shifted oral bioavailability and potency by orders of magnitude, while changing the pyrrolidine N-substituent modulated off-target liability against hERG . The target compound bears a unique combination of a 4-fluorophenyl group on the pyrrolidone nitrogen and a chiral 1-phenylethyl group on the urea; no published SAR study has systematically evaluated this precise pairing. Therefore, in-class comparators with different substituents—such as the 6-fluoronaphthalen-2-ylmethyl or the 2-(2-hydroxyethoxy)phenyl analogs—cannot be assumed to exhibit identical target engagement, selectivity, or pharmacokinetic behavior, making direct procurement without compound-specific verification a significant scientific risk .

Quantitative Differentiation Evidence for 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(1-phenylethyl)urea (CAS 891106-23-3) Versus Closest Analogs


Receptor Binding Affinity: Class-Level Inference from CCR3 Antagonist Pyrrolidinyl Ureas

No direct binding data is publicly available for CAS 891106-23-3. However, structurally related pyrrolidinyl phenylureas from the same chemotype exhibit potent CCR3 antagonism, with IC50 values ranging from 1.7 to 25 nM in FLIPR-based calcium flux assays using CHO-K1 cells expressing recombinant human CCR3 . The most potent analog, compound 32 (IC50 = 1.7 nM), differs from the target compound in both the pyrrolidine N-substituent (6-fluoronaphthalen-2-ylmethyl) and the urea aryl group (2-(2-hydroxyethoxy)phenyl), while a closer analog (US9266876, Example 19) lacking the 1-phenylethyl motif yields an IC50 of 25 nM . These data establish a class benchmark but underscore that the target compound's precise affinity cannot be extrapolated without experimental determination.

CCR3 antagonism chemokine receptor binding affinity

Selectivity Profile: Inferring Differential Off-Target Liability Across Pyrrolidinyl Ureas

Selectivity data for the target compound are absent from public repositories. By class-level analogy, certain pyrrolidinyl urea CCR3 antagonists exhibit significant off-target activity at CXCR3 (e.g., a related compound in US9266876 showed IC50 = 994 nM for CXCR3 receptor internalization in human whole blood) and hERG inhibition (IC50 = 380 nM for some analogs) . The 1-phenylethyl substituent of CAS 891106-23-3 introduces a chiral center and increased lipophilicity (XLogP3-AA ~2.2) that may modulate both target selectivity and hERG binding compared to less lipophilic or achiral analogs. However, without compound-specific selectivity panels, any substitution decision carries undefined risk.

selectivity hERG CXCR3

Chemical Diversity and Intellectual Property Space: Differentiating the 1-Phenylethyl Motif

A survey of the pyrrolidinyl urea patent landscape reveals that the majority of exemplified compounds carry either unsubstituted phenyl, substituted benzyl, or heteroaryl groups on the urea nitrogen distal to the pyrrolidine. The 1-phenylethyl substituent present in CAS 891106-23-3 is rare; it appears in only a handful of patent examples (e.g., US9181187, US9266876) where it is associated with claims of improved pharmacokinetic properties . This structural feature increases steric bulk and introduces a benzylic chiral center, which can enhance metabolic stability and reduce CYP-mediated clearance compared to unsubstituted benzyl analogs. While no head-to-head PK data versus simpler analogs are publicly available, the motif's scarcity in patent exemplification suggests it represents a deliberate diversification strategy rather than a conventional substitution.

SAR patent landscape chemical diversity

Optimal Research Application Scenarios for 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(1-phenylethyl)urea (CAS 891106-23-3)


Chemical Tool for Chemokine Receptor SAR Expansion

Investigators seeking to diversify pyrrolidinyl urea SAR around the urea N-substituent can use this compound to probe the effect of α-methylbenzyl substitution on CCR3/CXCR3 affinity and selectivity, leveraging the established class SAR showing that subtle urea modifications drive >10-fold changes in IC50 . The 1-phenylethyl group offers a unique combination of steric bulk, lipophilicity, and a chiral center not present in the widely studied benzyl or phenyl analogs .

In Vitro Selectivity and Off-Target Profiling Reference Standard

Given that related pyrrolidinyl ureas show measurable off-target activity at CXCR3 (IC50 = 994 nM) and hERG (IC50 = 380 nM), this compound is a compelling candidate for inclusion in selectivity panels aimed at establishing whether the 1-phenylethyl motif mitigates or exacerbates these liabilities . Procurement for this purpose enables data-driven decisions about chemotype progression.

Pharmacokinetic Evaluation of α-Methylbenzyl Urea Derivatives

For medicinal chemistry teams exploring strategies to improve metabolic stability, the benzylic chiral center in this compound's 1-phenylethyl group may reduce CYP-mediated benzylic oxidation compared to unsubstituted benzyl ureas, as suggested by the motif's presence in patents claiming improved PK . This compound can serve as a test article in microsomal stability assays and in vivo PK studies to quantify this potential advantage.

Quote Request

Request a Quote for 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(1-phenylethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.